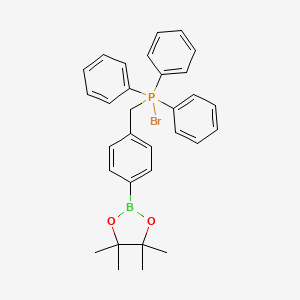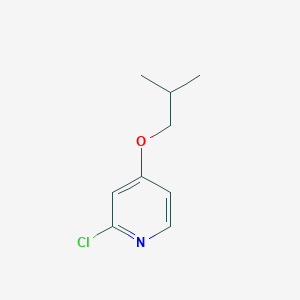
2-Chloro-4-(2-methylpropoxy)pyridine
Overview
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups is an important area of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(2-methylpropoxy)pyridine” consists of a pyridine ring with a chlorine atom at the 2nd position and a 2-methylpropoxy group at the 4th position .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 185.65 g/mol . More detailed properties were not found in the search results.
Scientific Research Applications
Enhanced Dienophilicity in Pyridine Derivatives
The study by Connon and Hegarty (2004) explores the dienophilicity of pyridyne analogues, including the chemical behavior of 4-alkoxy-2-chloropyridine derivatives. Their research demonstrates the potential of these compounds to undergo regioselective lithiation and [4+2] cycloaddition reactions, highlighting their application in synthetic chemistry for constructing complex molecular structures (Connon & Hegarty, 2004).
Model Compounds for Biologically Important Betainic Guanines
SchmidtAndreas and KindermannMarkus Karl (2001) developed pyridinium-pyrimidinolates as model compounds for betainic guanines present in RNA. Their synthesis from 4-(dimethylamino)pyridine showcases the utility of pyridine derivatives in studying the structural and functional aspects of nucleic acids, contributing to our understanding of genetic material (SchmidtAndreas & KindermannMarkus Karl, 2001).
Spectroscopic Analysis and Structural Insights
Tranfić et al. (2011) provided an in-depth analysis of a pyridine derivative, highlighting its structural features and spectroscopic properties. Although not directly related to 2-Chloro-4-(2-methylpropoxy)pyridine, their work illustrates the comprehensive approach to studying pyridine derivatives, including X-ray diffraction, FT-IR, and NMR spectroscopy, enriching our knowledge of their molecular characteristics (Tranfić et al., 2011).
Synthesis of Highly Emissive Fluorophores
Hagimori et al. (2019) focused on the synthesis of 2-substituted pyridines, including methoxypyridine and morpholinopyridine compounds. Their research into these compounds' fluorescence properties in various solvents and the solid state showcases the potential applications of pyridine derivatives in developing new fluorescent materials for biochemical and industrial use (Hagimori et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSGGVWKNWDVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)
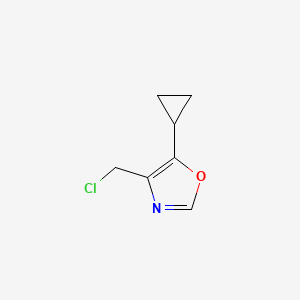

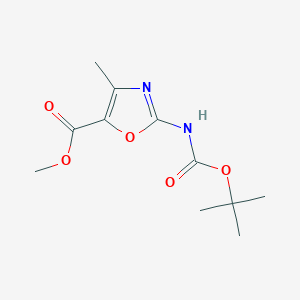
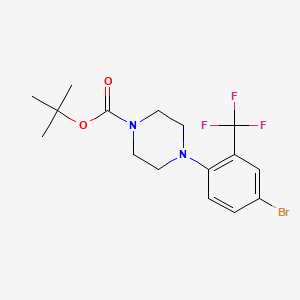

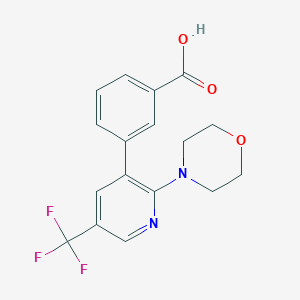
![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)


![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)

